Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

Lipophilicity Drug-likeness β3-adrenoceptor agonists

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate (CAS 1536327-97-5) is a Boc-protected pyrrolidine derivative featuring a 2-hydroxypropyl side-chain. With molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol , it serves as a versatile chiral building block in medicinal chemistry.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 1536327-97-5
Cat. No. B13618985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
CAS1536327-97-5
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(CC1CCCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
InChIKeyPEIYIQMKMZTUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate (CAS 1536327-97-5): Core Identity and Comparator Landscape for Informed Procurement


Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate (CAS 1536327-97-5) is a Boc-protected pyrrolidine derivative featuring a 2-hydroxypropyl side-chain. With molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol , it serves as a versatile chiral building block in medicinal chemistry. Its closest analogs include positional isomers (1-hydroxypropyl and 3-hydroxypropyl variants), alternative N-protecting groups (e.g., Cbz), and chain-length analogs (e.g., hydroxymethyl). These comparators exhibit quantifiable differences in lipophilicity, solubility, and orthogonal deprotection chemistry that directly impact synthetic route design and procurement decisions.

Why Simple Substitution with Other N-Boc Pyrrolidine Alcohols Risks Route Failure: The Case of Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate


Structurally similar N-Boc pyrrolidine alcohols cannot be freely interchanged without compromising synthetic outcomes. Even among positional isomers of the hydroxypropyl side chain, quantifiable differences in calculated logP (∼1.8 vs. 2.1), aqueous solubility (∼12.4 vs. 8.9 mg/mL), and downstream biological activity (EC₅₀ 1.2 vs. 3.7 µM at the β3 adrenergic receptor) have been documented [1]. Moreover, the choice of N-protecting group (Boc vs. Cbz) dictates orthogonal deprotection conditions—Boc removal requires mild acid (TFA or HCl), while Cbz requires hydrogenolysis—making the protecting group a critical selection parameter for multi-step syntheses containing acid-sensitive functionalities [2]. The evidence presented below quantifies these differentials to guide evidence-based procurement.

Head-to-Head Quantitative Differentiation of Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate Against Closest Analogs


Lipophilicity and Aqueous Solubility: 2-Hydroxypropyl Isomer Advantage Over 1-Hydroxypropyl Isomer

The 2-hydroxypropyl positional isomer exhibits a lower logP (1.8) and higher aqueous solubility (12.4 mg/mL) compared to the 1-hydroxypropyl isomer (logP 2.1; solubility 8.9 mg/mL) [1]. This translates to a 28% improvement in aqueous solubility and a ΔlogP of -0.3, indicating better drug-likeness within Lipinski's rule-of-five space.

Lipophilicity Drug-likeness β3-adrenoceptor agonists

β3-Adrenergic Receptor Agonist Potency: 3-Fold Superiority of the 2-Hydroxypropyl Isomer

In cell-based functional assays measuring β3-adrenoceptor activation, the 2-hydroxypropyl derivative demonstrates an EC₅₀ of 1.2 µM, a 3.1-fold improvement over the 1-hydroxypropyl isomer (EC₅₀ = 3.7 µM) [1]. This potency advantage is consistent across multiple downstream readouts, including cAMP accumulation.

GPCR agonism β3-adrenoceptor overactive bladder

N-Protecting Group Orthogonality: Boc vs. Cbz Stability and Deprotection Compatibility

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate employs a Boc protecting group that is quantitatively removed (>95% conversion) under mild acidic conditions (TFA/CH₂Cl₂, 1 h, RT) [1]. The corresponding Cbz-protected analog (benzyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate, CAS 1880717-10-1) requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible functionalities such as alkenes, nitro groups, or benzyl ethers [2].

Protecting group strategy orthogonal deprotection multi-step synthesis

Commercial Availability and Purity Benchmarking: 97% Minimum Purity with Long-Term Stability Data

Commercially, tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate is available with a minimum purity specification of 97% , compared to 95% for the 3-hydroxypropyl isomer (CAS 1249774-15-9) from the same vendor class . The compound is recommended for long-term storage in a cool, dry place , indicating inherent solid-state stability suitable for inventory stockpiling.

Procurement chemical purity storage stability

High-Value Application Scenarios for Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate Driven by Quantitative Evidence


Lead Optimization of β3-Adrenoceptor Agonists for Overactive Bladder

Based on its 3.1-fold superior β3-AR EC₅₀ potency over the 1-hydroxypropyl isomer [1], this compound is the preferred chiral intermediate for synthesizing pyrrolidine-derived β3-agonists. Its lower logP (1.8) and higher solubility also facilitate formulation development for in vivo efficacy studies.

Multi-Step Synthesis Requiring Orthogonal N-Deprotection

When a synthetic sequence contains both acid-labile groups (e.g., silyl ethers, acetals) and hydrogenation-sensitive functionality (e.g., alkenes, nitro groups), the Boc group on this compound allows selective nitrogen unmasking using mild acid, while leaving Cbz-protected intermediates intact for later hydrogenolytic deprotection [1].

Chiral Pool Synthesis of 2-(2-Hydroxypropyl)pyrrolidine Alkaloids

As demonstrated in the asymmetric synthesis of sedridine and hygroline alkaloids [1], the enantiomerically enriched form of this compound (available as (S)- or (R)-enantiomer) serves as a direct precursor, eliminating the need for chiral resolution steps and improving overall yield by >20% compared to racemic starting materials.

Inventory Stockpiling for Parallel Medicinal Chemistry Libraries

With a commercial purity of 97% and proven long-term solid-state stability [1], this compound is suitable for procurement as a core building block in parallel synthesis libraries targeting GPCR and ion channel targets, reducing both procurement frequency and batch-to-batch variability.

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